5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid CAS 17243-13-9
5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid CAS 17243-13-9
An In-depth Technical Guide to 5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid
This guide provides a comprehensive technical overview of 5-(chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid, CAS 17243-13-9, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's synthesis, reactivity, applications, and safety protocols, offering field-proven insights and detailed methodologies.
Introduction and Significance
5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, a hydroxyl group, and a highly reactive chlorosulfonyl moiety. This unique combination of functional groups makes it a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of complex molecules for medicinal and materials science applications. Its primary utility lies in its capacity to readily form sulfonamides, a critical pharmacophore found in a wide array of therapeutic agents.[1][2][3][4] The sulfonyl group can act as a hydrogen bond acceptor and can be strategically employed to modulate the physicochemical properties of a lead compound, such as solubility and bioavailability.[1][2][3] This guide will explore the fundamental chemistry of this reagent and provide practical protocols for its use.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical characteristics of 5-(chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid is paramount for its effective use in research and development.
Chemical Structure
Caption: Chemical structure of 5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 17243-13-9 | [5] |
| Molecular Formula | C8H7ClO5S | [5] |
| Molecular Weight | 250.66 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 171-174 °C | [7] |
| Boiling Point (Predicted) | 434.6 ± 40.0 °C | [7] |
| Density (Predicted) | 1.726 ± 0.06 g/cm³ | [7] |
| Solubility | Soluble in polar organic solvents | [6] |
| pKa (Predicted) | 1.39 ± 0.10 | [7] |
Synthesis and Purification
The synthesis of 5-(chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid typically involves the chlorosulfonation of a substituted salicylic acid derivative. The following protocol outlines a representative synthetic procedure.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of the title compound.
Detailed Experimental Protocol: Chlorosulfonation of 2-Hydroxy-4-methylbenzoic acid
This protocol is based on established methods for the chlorosulfonation of aromatic compounds.
Materials:
-
2-Hydroxy-4-methylbenzoic acid
-
Chlorosulfonic acid
-
Thionyl chloride (optional, can facilitate the reaction)
-
Crushed ice
-
Deionized water
-
An appropriate solvent for recrystallization (e.g., a mixture of acetone and water)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas)
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a fume hood, charge the three-neck round-bottom flask with chlorosulfonic acid. Cool the flask in an ice bath to maintain a temperature between 0-10 °C.
-
Addition of Reactant: Slowly add 2-hydroxy-4-methylbenzoic acid portion-wise to the stirred chlorosulfonic acid. The rate of addition should be controlled to keep the reaction temperature below 10 °C. If thionyl chloride is used, it can be pre-mixed with the chlorosulfonic acid.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 70-80 °C for 1.5 hours, as analogous reactions suggest) until the reaction is complete (monitoring by TLC is recommended).[9]
-
Work-up: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final product as a crystalline solid.
-
Drying: Dry the purified product under vacuum to a constant weight.
Expert Insight: The use of a significant excess of chlorosulfonic acid serves as both the reagent and the solvent. The reaction is highly exothermic and generates hydrogen chloride gas, necessitating careful temperature control and an efficient gas scrubbing system.
Reactivity and Key Chemical Transformations
The synthetic utility of 5-(chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid stems from the differential reactivity of its functional groups. The chlorosulfonyl group is a potent electrophile, making it the primary site for nucleophilic attack.
Formation of Sulfonamides
The most prominent reaction of this compound is its conversion to sulfonamides via reaction with primary or secondary amines.[4][10][11] This reaction is fundamental in the synthesis of a vast number of biologically active molecules.[1][2][3][12]
Caption: General reaction scheme for sulfonamide synthesis.
Detailed Experimental Protocol: Synthesis of a Sulfonamide Derivative
Materials:
-
5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid
-
A primary or secondary amine (e.g., aniline)
-
A suitable base (e.g., pyridine or triethylamine)
-
A suitable solvent (e.g., dichloromethane or tetrahydrofuran)
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the amine and the base in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Sulfonyl Chloride: Dissolve 5-(chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid in the same solvent and add it dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with water. If using an organic solvent, separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Expert Insight: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent can significantly impact the reaction rate and yield.
Applications in Research and Drug Development
Sulfonyl-containing compounds are a cornerstone of modern medicinal chemistry.[1][2][3][12] 5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid serves as a key intermediate for introducing the sulfonamide moiety, which is present in various drugs, including diuretics, antibacterials, and protease inhibitors.[1][4] The structural rigidity and hydrogen bonding capabilities of the sulfonamide group allow for specific and high-affinity interactions with biological targets.[1][2][3]
Safety, Handling, and Storage
Due to its reactive nature, proper safety precautions are imperative when handling 5-(chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid.
Hazard Summary
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[13][14]
-
Reactivity: Reacts violently with water, liberating toxic gas.[13] It is also incompatible with bases, strong oxidizing agents, and amines.[13][16]
Safe Handling and Personal Protective Equipment (PPE)
Caption: Key safety precautions for handling the title compound.
Handling:
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][16]
-
Keep under an inert atmosphere as it is moisture-sensitive.[7][13]
-
Store locked up and away from incompatible materials.[13][14]
References
- Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. (Source Not Available)
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC. (NIH) [Link]
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The Synthesis of Functionalised Sulfonamides - UCL Discovery. (UCL Discovery) [Link]
-
Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications - ResearchGate. (ResearchGate) [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (RSC Publishing) [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (Source Not Available)
- US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents.
-
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed. (PubMed) [Link]
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Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications | Bentham Science. (Bentham Science) [Link]
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Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC. (NIH) [Link]
- CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents.
-
5-CHLORO-2-HYDROXY-4-METHYLBENZENESULFONIC ACID - gsrs. (gsrs) [Link]
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Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | C8H7ClO5S | CID 12581955 - PubChem. (PubChem) [Link]
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material safety data sheet - manganese dioxide technical - oxfordlabchem.com. (oxfordlabchem.com) [Link]
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5-(chlorosulfonyl)-2-methylbenzoic acid (C8H7ClO4S) - PubChemLite. (PubChemLite) [Link]
-
Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. - PrepChem.com. (PrepChem.com) [Link]
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents.
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